
1,8-Dibromonaphthalene-2,7-diol
Übersicht
Beschreibung
1,8-Dibromonaphthalene-2,7-diol is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 . It is available from suppliers for scientific research needs .
Synthesis Analysis
The compound can be synthesized through a Sonogashira coupling reaction between 2,6-dibromonaphthalene and ethynylbenzene . The purification is carried out by column chromatography, followed by recrystallization .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOc1ccc2ccc(O)c(Br)c2c1Br . This indicates that the molecule consists of a naphthalene core with bromine atoms at the 1 and 8 positions and hydroxyl groups at the 2 and 7 positions . Physical and Chemical Properties Analysis
This compound is a solid compound, typically in the form of powder or crystals . Its melting point ranges from 105 to 110 °C . The solubility of the compound in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Dynamics
1,8-Dibromonaphthalene-2,7-diol is utilized in the synthesis of various organic compounds. A study by Thirsk et al. (2002) reported the preparation of 2,7-Diisopropoxy-1,8-dibromonaphthalene and its subsequent use in Suzuki cross-coupling reactions. The crystal structures of the compounds derived exhibited high internal steric repulsions and slow rotation of phenyl-naphthalene bonds, indicating potential for further exploration in molecular dynamics and structural analysis (Thirsk et al., 2002).
Crystallography and Material Properties
The crystal structure of 1,8-Dibromonaphthalene, closely related to this compound, has been studied for its implications in material science. Haltiwanger et al. (1984) determined the crystal structure of 1,5-Dibromonaphthalene and provided insights into the molecular arrangement and lattice stability (Haltiwanger et al., 1984).
Organic Chemistry and Reaction Dynamics
In organic chemistry, this compound serves as a precursor for various reactions. For instance, Saitoh et al. (2004) utilized it in the synthesis of benzidines via oxidative coupling, demonstrating its role in facilitating complex organic reactions (Saitoh et al., 2004).
Enantioselective Recognition and Chirality
The compound has also been instrumental in studies related to chiral recognition. Ghosn and Wolf (2011) prepared a chiral derivative from 1,8-Dibromonaphthalene and utilized it as a sensor for detecting a range of chiral amines, highlighting its utility in stereoselective synthesis and molecular recognition (Ghosn & Wolf, 2011).
Spectrofluorimetric Applications
In analytical chemistry, derivatives of this compound have been explored for their utility in spectrofluorimetric analysis. Johansson et al. (1995) investigated 2,3-diamino-1,4-dibromonaphthalene, a derivative, as a reagent for selenium determination in biological materials, indicating its potential in sensitive analytical methods (Johansson et al., 1995).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2, indicating that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling the compound .
Eigenschaften
IUPAC Name |
1,8-dibromonaphthalene-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-9-6(13)3-1-5-2-4-7(14)10(12)8(5)9/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBCXYVRBUFFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=C2Br)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


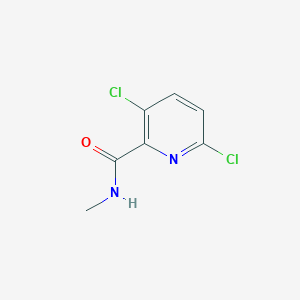
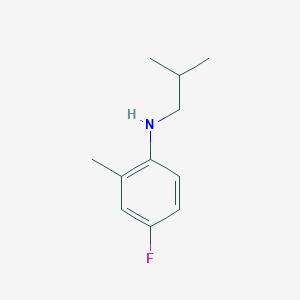
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
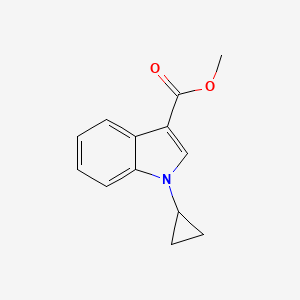
![methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074658.png)
![methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B3074663.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
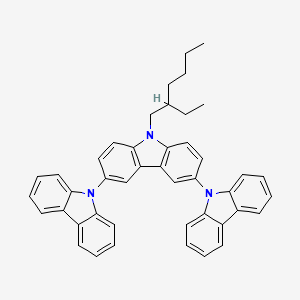

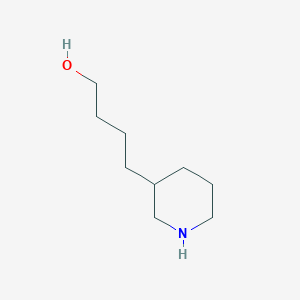

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
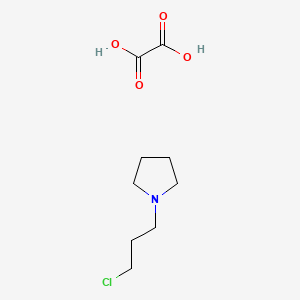
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)
